molecular formula C19H22N2O5S B2946085 3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1704516-62-0

3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2946085
CAS RN: 1704516-62-0
M. Wt: 390.45
InChI Key: SLLVWDVUZSBVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as MS-PPOH, and its chemical formula is C21H23N2O5S.

Mechanism of Action

MS-PPOH acts as a competitive inhibitor of sEH, binding to the enzyme's active site and preventing it from metabolizing fatty acids. This leads to an increase in the levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. The mechanism of action of MS-PPOH has been extensively studied through in vitro and in vivo experiments.
Biochemical and Physiological Effects
MS-PPOH has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, improve insulin sensitivity, and reduce inflammation. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MS-PPOH in lab experiments is its selectivity for sEH, which allows for the specific modulation of fatty acid metabolism. However, one of the limitations is its relatively low potency, which requires higher concentrations to achieve significant effects.

Future Directions

There are several future directions for the research on MS-PPOH. One area of interest is its potential applications in the treatment of various diseases, including hypertension, diabetes, and inflammation. Another area of interest is its role in the regulation of lipid metabolism and its potential applications in the development of new therapies for metabolic disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of MS-PPOH involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 1-methyl-2-pyridone. The final product is obtained after purification through column chromatography.

Scientific Research Applications

MS-PPOH has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of fatty acids. sEH inhibitors have been shown to have therapeutic potential in various diseases, including hypertension, diabetes, and inflammation.

properties

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-20-11-3-4-17(18(20)22)19(23)21-12-9-16(10-13-21)27(24,25)15-7-5-14(26-2)6-8-15/h3-8,11,16H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLVWDVUZSBVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

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